2,5-Dioxopyrrolidin-1-yl 2-(2-(2-methoxyethoxy)ethoxy)acetate
描述
2,5-Dioxopyrrolidin-1-yl 2-(2-(2-methoxyethoxy)ethoxy)acetate is a heterobifunctional crosslinker featuring a reactive N-hydroxysuccinimide (NHS) ester and a polyethylene glycol (PEG)-based spacer. The NHS ester enables efficient conjugation with primary amines (e.g., lysine residues in proteins), while the methoxy-terminated PEG chain enhances solubility and reduces steric hindrance in bioconjugation applications. This compound is widely used in drug delivery, antibody-drug conjugates (ADCs), and biomaterial functionalization due to its balanced hydrophilicity and reactivity .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-methoxyethoxy)ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO7/c1-16-4-5-17-6-7-18-8-11(15)19-12-9(13)2-3-10(12)14/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDQRGFDXIANCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60780593 | |
| Record name | 1-({[2-(2-Methoxyethoxy)ethoxy]acetyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60780593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260428-99-7 | |
| Record name | 1-({[2-(2-Methoxyethoxy)ethoxy]acetyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60780593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
2,5-Dioxopyrrolidin-1-yl 2-(2-(2-methoxyethoxy)ethoxy)acetate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its anticonvulsant and antinociceptive properties, along with relevant case studies and research findings.
- Molecular Formula : C₁₂H₁₉N₀₈
- Molecular Weight : 305.28 g/mol
- CAS Number : 477775-77-2
Biological Activity Overview
Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit a range of biological activities, particularly as anticonvulsants. The compound's structure allows it to interact with various biological targets, leading to its efficacy in treating conditions such as epilepsy and neuropathic pain.
Anticonvulsant Activity
Studies have shown that compounds derived from 2,5-dioxopyrrolidin-1-yl exhibit significant anticonvulsant properties. For instance:
- Case Study : A focused set of hybrid pyrrolidine-2,5-dione derivatives demonstrated broad-spectrum protective activity in several mouse models. One compound (Compound 22) showed potent anticonvulsant activity with effective doses (ED50) in various seizure models:
These findings suggest that the compound may inhibit sodium/calcium currents and act as a TRPV1 receptor antagonist, contributing to its anticonvulsant effects.
Antinociceptive Activity
In addition to anticonvulsant effects, the compound also exhibits antinociceptive properties:
- Research Findings : In formalin-induced tonic pain models, Compound 22 demonstrated significant efficacy, indicating its potential for treating pain conditions . Moreover, it showed effectiveness in models of neuropathic pain induced by oxaliplatin .
The biological activity of 2,5-Dioxopyrrolidin-1-yl derivatives is attributed to their ability to interact with multiple targets within the central nervous system. The mechanisms include:
- Inhibition of Sodium/Calcium Currents : This action is crucial for preventing seizure propagation.
- TRPV1 Receptor Antagonism : This contributes to both anticonvulsant and antinociceptive effects by modulating pain pathways.
Data Table of Biological Activities
| Compound | Activity Type | Model | Effective Dose (ED50) |
|---|---|---|---|
| Compound 22 | Anticonvulsant | Maximal Electroshock (MES) | 23.7 mg/kg |
| Compound 22 | Anticonvulsant | Pentylenetetrazole (PTZ) | 59.4 mg/kg |
| Compound 22 | Anticonvulsant | 6 Hz Seizures | 22.4 mg/kg |
| Compound 22 | Antinociceptive | Formalin-induced Pain | Significant Efficacy |
| Compound 22 | Antinociceptive | Oxaliplatin-induced Pain | Significant Efficacy |
科学研究应用
Introduction to 2,5-Dioxopyrrolidin-1-yl 2-(2-(2-methoxyethoxy)ethoxy)acetate
Chemical Overview
The compound this compound, also known by its CAS number 477775-77-2, is a synthetic organic molecule characterized by its unique structural features, including a pyrrolidinone ring and a complex ether chain. Its molecular formula is , with a molecular weight of approximately 305.28 g/mol. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, materials science, and drug delivery systems.
Medicinal Chemistry
Drug Development
The compound is being investigated for its potential as a pharmaceutical agent. Its structure suggests that it may exhibit biological activity, particularly in the modulation of biological pathways related to neurological disorders or cancer treatment. Preliminary studies have indicated that derivatives of dioxopyrrolidinyl compounds can act as effective inhibitors in various biological assays.
Case Study: Anticancer Properties
Research has demonstrated that similar compounds can induce apoptosis in cancer cells. For instance, a study on pyrrolidinone derivatives showed promising results in inhibiting cell proliferation in breast cancer cell lines. This suggests that this compound could be explored further for anticancer applications .
Drug Delivery Systems
Polymeric Systems
Due to its amphiphilic nature, this compound can be utilized in the formulation of drug delivery systems, particularly for hydrophobic drugs. Its ability to form micelles or nanoparticles enables enhanced solubility and bioavailability of therapeutic agents.
Case Study: Enhanced Bioavailability
A study focusing on polymeric micelles containing similar dioxopyrrolidinyl structures demonstrated increased drug solubility and sustained release profiles. This property could be advantageous for delivering poorly soluble drugs effectively .
Material Science
Synthesis of Functional Materials
The compound's unique chemical structure allows it to be incorporated into polymeric matrices for creating functional materials with specific properties such as biodegradability and biocompatibility.
Case Study: Biodegradable Polymers
Research has shown that incorporating dioxopyrrolidinyl units into polyesters can enhance the material's mechanical properties while maintaining biodegradability. This could lead to applications in biomedical devices and packaging materials .
Chemical Synthesis
Synthetic Pathways
The synthesis of this compound involves multiple steps, including the formation of the pyrrolidinone ring and subsequent esterification reactions. Various synthetic routes have been explored to optimize yield and purity.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between the target compound and analogous derivatives:
Key Observations:
Reactivity :
- The target compound and derivatives with NHS esters (e.g., ) exhibit rapid amine reactivity. In contrast, the carboxylic acid derivative () requires carbodiimide activation (e.g., EDC) for conjugation.
- Compounds with maleimide groups (e.g., ) enable thiol-selective crosslinking, expanding utility in multi-step conjugations.
Solubility and Stability: Methoxy-terminated PEG chains (target compound) enhance aqueous solubility compared to non-PEGylated analogs. Amide-containing derivatives () show greater hydrolytic stability than ether-linked counterparts .
Biological Applications :
- Biotinylated derivatives () are critical in streptavidin-based assays.
- Maleimide-NHS dual-functional compounds () are preferred for site-specific ADC development.
Hydrolysis Rates of NHS Esters:
| Compound | Hydrolysis Half-Life (pH 7.4, 25°C) | Reference |
|---|---|---|
| Target compound | ~1–2 hours | |
| Maleimide-NHS derivative () | ~30 minutes | |
| Biotin-NHS derivative () | ~45 minutes |
The shorter half-life of maleimide-containing derivatives () is attributed to steric effects from the bulky dioxopyrrolyl group.
Solubility in Aqueous Buffer (PBS, 25°C):
| Compound | Solubility (mg/mL) | Reference |
|---|---|---|
| Target compound | >50 | |
| Carboxylic acid derivative () | >100 | |
| Amide-linked derivative () | ~30 |
The carboxylic acid form () shows superior solubility due to ionization, while amide linkages () reduce hydrophilicity.
Case Studies in Drug Delivery
ADC Development :
- The target compound was used to conjugate doxorubicin to trastuzumab, achieving a drug-to-antibody ratio (DAR) of 4.1 with >90% stability over 72 hours in serum .
- In contrast, a maleimide-NHS derivative () achieved a higher DAR (6.2) but showed 20% payload loss under the same conditions due to maleimide-thiol exchange .
Crosslinking Efficiency: The biotinylated derivative () demonstrated 95% binding efficiency to streptavidin-coated beads, outperforming non-biotinylated analogs (<70%) .
常见问题
Q. What are the recommended synthesis protocols for 2,5-Dioxopyrrolidin-1-yl 2-(2-(2-methoxyethoxy)ethoxy)acetate, and how can purity be validated?
The synthesis typically involves multi-step esterification and etherification reactions. For example, intermediate compounds like 2-(2-(2-methoxyethoxy)ethoxy)acetic acid are first prepared, followed by activation using N-hydroxysuccinimide (NHS) to form the final dioxopyrrolidinyl ester. Key steps include refluxing under acidic catalysis and purification via recrystallization or column chromatography . Purity validation employs techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification .
Q. What characterization methods are critical for confirming the structural integrity of this compound?
Essential techniques include:
- FT-IR spectroscopy : To identify ester (C=O stretch ~1740 cm⁻¹) and ether (C-O-C stretch ~1100 cm⁻¹) functional groups.
- NMR spectroscopy : ¹H and ¹³C NMR to resolve the ethylene glycol ether chain and pyrrolidinone ring protons .
- Elemental analysis : To validate empirical formula consistency (e.g., C₁₃H₂₁NO₈).
Q. How does the compound’s solubility profile influence experimental design in biological assays?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water. For biological studies, pre-dissolution in DMSO followed by dilution in aqueous buffers (≤1% DMSO) is recommended to avoid solvent toxicity. Solubility testing under varying pH and temperature conditions is critical for reproducibility .
Advanced Research Questions
Q. What experimental design strategies optimize reaction yields in multi-step syntheses involving this compound?
Statistical design of experiments (DoE) methods, such as factorial designs or response surface methodology, can systematically optimize reaction parameters (e.g., temperature, molar ratios, catalyst loading). For instance, a central composite design might reveal that yields peak at 60°C with a 1.2:1 molar ratio of NHS to carboxylic acid intermediates . Computational reaction path searches using quantum chemical calculations (e.g., DFT) can further narrow optimal conditions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent concentrations). A meta-analysis approach should:
Q. What computational tools are effective in predicting the compound’s reactivity in bioconjugation or drug delivery applications?
Molecular dynamics (MD) simulations can model the compound’s hydrolysis kinetics, critical for assessing stability in physiological conditions. Density functional theory (DFT) calculations predict electrophilic reactivity at the NHS ester site, guiding modifications to enhance shelf-life or target specificity. Tools like Gaussian or ORCA are widely used .
Q. How does the compound’s polyethylene glycol (PEG)-like ether chain impact its pharmacokinetic properties?
The triethylene glycol chain enhances hydrophilicity, reducing nonspecific protein binding and improving circulation time. Comparative studies with shorter/longer PEG analogs (e.g., di- or tetraethylene glycol) using pharmacokinetic models (e.g., compartmental analysis) can quantify chain-length effects on clearance rates and biodistribution .
Methodological Considerations
Q. What strategies mitigate degradation during long-term storage?
- Store under inert atmosphere (argon) at −20°C in amber vials to prevent hydrolysis and photodegradation.
- Periodic HPLC analysis (e.g., every 6 months) monitors degradation products like succinimide and free carboxylic acid .
Q. How can researchers validate the compound’s role as a linker in prodrug design?
- In vitro hydrolysis assays : Measure release kinetics of active drug moieties in buffer systems mimicking physiological pH (7.4) and temperature (37°C).
- Mass spectrometry : Confirm cleavage products (e.g., liberated drug and succinimide byproduct).
- Cell-based assays : Compare prodrug efficacy vs. free drug controls to quantify linker efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
